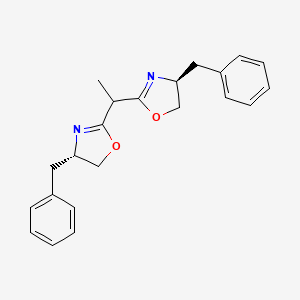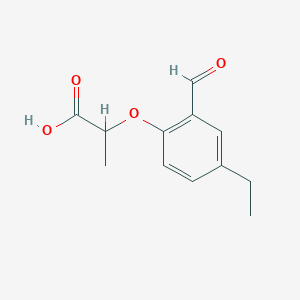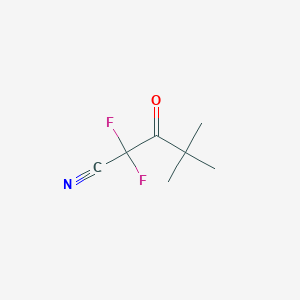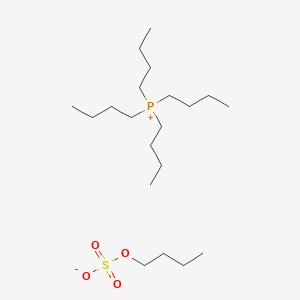
Tetrabutylphosphonium butyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutylphosphonium butyl sulfate is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. This compound is particularly notable for its applications in various chemical processes due to its stability and effectiveness as a solvent and catalyst.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutylphosphonium butyl sulfate typically involves the reaction of tetrabutylphosphonium hydroxide with butyl sulfate. The reaction is carried out under controlled conditions to ensure the purity and stability of the final product. The general reaction can be represented as follows:
Tetrabutylphosphonium hydroxide+Butyl sulfate→Tetrabutylphosphonium butyl sulfate+Water
The reaction is usually conducted at room temperature, and the product is purified through various techniques such as crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabutylphosphonium butyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The butyl groups in the compound can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent the decomposition of the ionic liquid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various phosphonium oxides, while substitution reactions can yield a wide range of substituted phosphonium compounds.
Applications De Recherche Scientifique
Tetrabutylphosphonium butyl sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound is used in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Industry: this compound is used in industrial processes such as electroplating, metal extraction, and as a component in lubricants and surfactants.
Mécanisme D'action
The mechanism by which tetrabutylphosphonium butyl sulfate exerts its effects is primarily based on its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can enhance the solubility and reactivity of other compounds, making this compound an effective solvent and catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Tetrabutylphosphonium chloride
- Tetrabutylphosphonium hydroxide
- Tributyl(3-sulfopropyl)phosphonium hydrogen sulfate
Uniqueness
Tetrabutylphosphonium butyl sulfate is unique due to its combination of butyl groups and sulfate anion, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications where both solubility and stability are required. Additionally, its thermal stability and low volatility make it suitable for high-temperature processes.
Propriétés
Numéro CAS |
654057-99-5 |
|---|---|
Formule moléculaire |
C20H45O4PS |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
butyl sulfate;tetrabutylphosphanium |
InChI |
InChI=1S/C16H36P.C4H10O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3-4-8-9(5,6)7/h5-16H2,1-4H3;2-4H2,1H3,(H,5,6,7)/q+1;/p-1 |
Clé InChI |
RFUIKCZZWAUNGF-UHFFFAOYSA-M |
SMILES canonique |
CCCCOS(=O)(=O)[O-].CCCC[P+](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


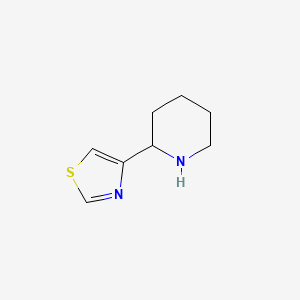
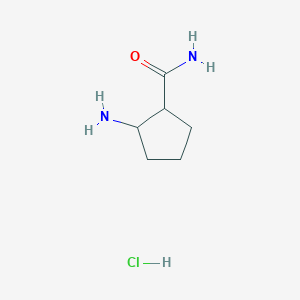

![[4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)

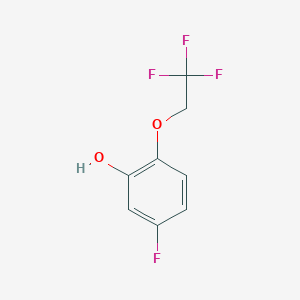


![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)
![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)

